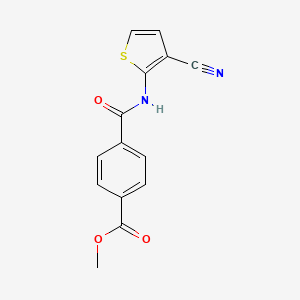![molecular formula C17H22FN3O3 B2506782 N'-(2-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide CAS No. 2380194-57-8](/img/structure/B2506782.png)
N'-(2-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide, commonly referred to as FMOX, is a novel small molecule that has gained significant attention in the scientific research community due to its potential therapeutic applications. FMOX is a potent inhibitor of protein-protein interactions, which are critical for many cellular processes, including signal transduction and gene expression. In
Applications De Recherche Scientifique
FMOX has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. FMOX has also been investigated for its potential use in the treatment of HIV, as it has been shown to inhibit the interaction between the viral protein Tat and the human protein Cyclin T1.
Mécanisme D'action
FMOX exerts its inhibitory effects by binding to specific sites on proteins that are involved in protein-protein interactions. By disrupting these interactions, FMOX can interfere with critical cellular processes, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
FMOX has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-HIV properties, FMOX has been shown to have anti-inflammatory effects and to inhibit the formation of blood clots. FMOX has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FMOX is its potency, which makes it a valuable tool for studying protein-protein interactions. However, its potency can also be a limitation, as it may lead to off-target effects and toxicity. Additionally, FMOX is relatively expensive and difficult to synthesize, which can limit its use in large-scale experiments.
Orientations Futures
There are several potential future directions for the study of FMOX. One area of interest is the development of FMOX analogs with improved potency and selectivity. Another area of interest is the exploration of FMOX's potential use in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, further studies are needed to better understand the mechanisms underlying FMOX's neuroprotective effects and to explore its potential use in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of FMOX involves a multi-step process that includes the preparation of key intermediates and the final coupling reaction. The starting material for the synthesis is 2-fluoroaniline, which is converted to the corresponding amide using oxalyl chloride and dimethylformamide. The amide is then reacted with 1-morpholin-4-ylcyclobutanecarboxylic acid to form the key intermediate, which is subsequently coupled with methyl chlorooxamate to yield FMOX.
Propriétés
IUPAC Name |
N'-(2-fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O3/c18-13-4-1-2-5-14(13)20-16(23)15(22)19-12-17(6-3-7-17)21-8-10-24-11-9-21/h1-2,4-5H,3,6-12H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAXMAABXPVWJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)C(=O)NC2=CC=CC=C2F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-fluorophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

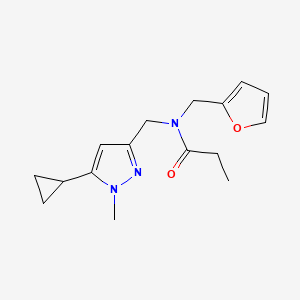

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B2506702.png)
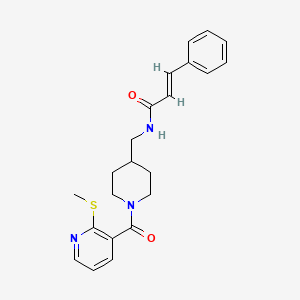
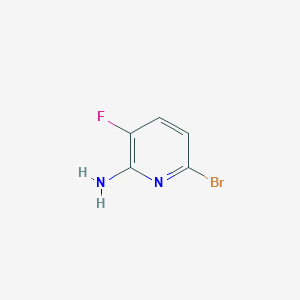

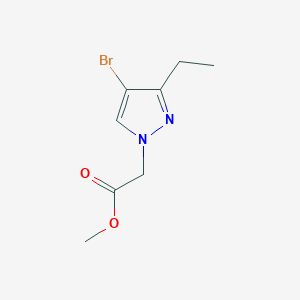

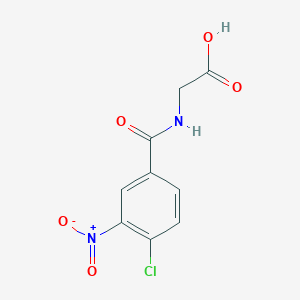


![5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cycloheptane]](/img/structure/B2506719.png)
